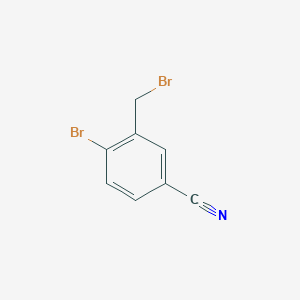

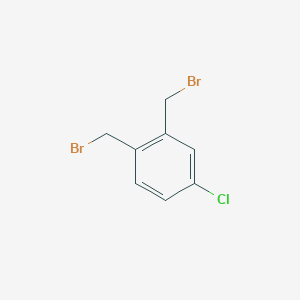

1,2-双(溴甲基)-4-氯苯

描述

1,2-Bis(bromomethyl)-4-chlorobenzene is a chemical compound that serves as a monomer or intermediate in the synthesis of various polymers and organic molecules. It is characterized by the presence of bromomethyl groups and a chloro substituent on a benzene ring, which can participate in various chemical reactions due to their reactive halogen atoms.

Synthesis Analysis

The synthesis of related halomethyl benzene compounds has been explored in several studies. For instance, 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene was synthesized and used as a monomer for the modified Gilch route to produce poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene], which yielded high molecular weights and narrow polydispersities . Another study reported the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through a cobalt-catalyzed Diels-Alder cycloaddition, which could be further transformed into other functionalized derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,2-bis(bromomethyl)-4-chlorobenzene has been determined using X-ray diffraction techniques. For example, the crystal structure of 1,2-bis(diethylaminomethyl)-4,5-dichlorobenzene perchlorate was analyzed, revealing significant conformational differences in the diethylaminomethyl substituents . Additionally, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were studied, showing different conformations of the bromomethyl groups in various crystalline environments .

Chemical Reactions Analysis

The reactivity of halomethyl benzene compounds has been investigated in several contexts. The bromo derivative of 1,2-bis(trimethylsilyl)benzene was shown to undergo Suzuki reactions with phenylboronic acids . Another study described the crystal structure of a bromide salt formed by a strong interionic hydrogen bond, indicating potential reactivity in forming such bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halomethyl benzene derivatives are influenced by their molecular structure and the nature of their substituents. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene displayed different packing arrangements and channels filled by disordered solvent molecules, which could affect their solubility and reactivity . The synthesis of reactive polycarbonates with pendant chloromethyl groups also highlights the potential of such compounds to form polymers with specific properties .

科学研究应用

Crystal Structure Analysis

1,2-Bis(bromomethyl)-4-chlorobenzene has been studied for its solvates, revealing various crystal structures through X-ray diffraction. These structures include combinations with benzene, toluene, chlorobenzene, and ethyl acetate. Significant differences in conformation were observed in different crystalline environments, indicating a diversity in molecular packing and solvent interaction patterns (Szlachcic, Migda, & Stadnicka, 2007).

Electro-synthetic Reactions

The compound has been a subject of interest in green and convergent electro-synthetic reactions. For instance, its electrochemical reduction in the presence of 1,4-hydroquinone led to high-yield production of complex organic structures, showcasing its potential in efficient and waste-minimizing chemical syntheses (Habibi, Pakravan, & Nematollahi, 2014).

Reductive Debromination

1,2-Bis(bromomethyl)-4-chlorobenzene has been used in the development of new methods for reductive debromination. This process, involving tetrakis(dimethylamino)ethylene, has led to the formation of tetrahydronaphthalenes, illustrating the compound's versatility in organic synthesis (Nishiyama et al., 2005).

Synthesis of Reactive Polycarbonates

Another application involves the synthesis of reactive polycarbonates with pendant chloromethyl groups, demonstrating its utility in creating high molecular weight polymers with specific functional groups for advanced materials science (Yashiro et al., 2003).

Photovoltaic Applications

In the field of renewable energy, a study explored the use of 1,2-bis(bromomethyl)-4-chlorobenzene in creating main-chain fullerene polymers for photovoltaic devices. This indicates its potential in developing novel materials for solar energy harvesting (Hiorns et al., 2009).

C-H Activation and Coupling Reactions

The compound has also been instrumental in studies involving C-H activation and coupling reactions, contributing to the development of novel organic synthesis methodologies and the creation of complex molecular structures (Takahashi et al., 1998).

属性

IUPAC Name |

1,2-bis(bromomethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTSJBZAMXKKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566894 | |

| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(bromomethyl)-4-chlorobenzene | |

CAS RN |

31684-14-7 | |

| Record name | 1,2-Bis(bromomethyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

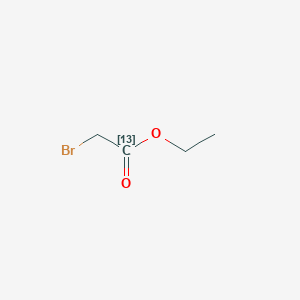

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

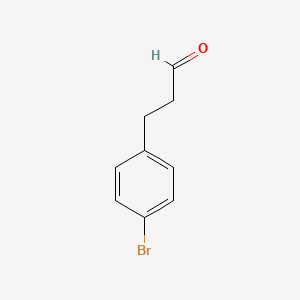

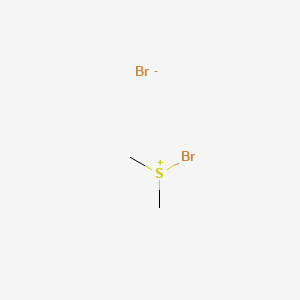

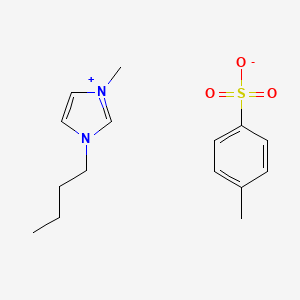

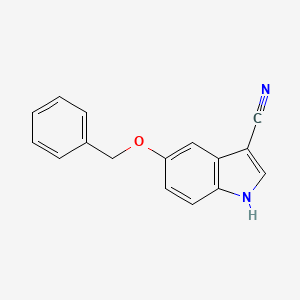

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。